molecular formula C20H20N4O4 B7715393 N-(4-acetamidophenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(4-acetamidophenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7715393
M. Wt: 380.4 g/mol
InChI Key: KKYLQFFJTDMHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as AOPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of AOPP is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. AOPP has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation.
Biochemical and Physiological Effects:
AOPP has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of pro-inflammatory cytokines, protection against neuronal damage, and improvement of cognitive function. AOPP has also been shown to have antioxidant properties, which can help to protect cells against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using AOPP in lab experiments is its potential therapeutic benefits in various fields of research. AOPP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using AOPP is the lack of understanding of its mechanism of action, which can make it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for AOPP research, including the investigation of its potential therapeutic benefits in other fields, such as cardiovascular disease and diabetes. Further studies are also needed to elucidate the mechanism of action of AOPP and to identify potential targets for therapeutic intervention. Additionally, the development of more potent and selective AOPP analogs may provide new opportunities for drug discovery.

Synthesis Methods

AOPP can be synthesized through a multi-step process involving the reaction of 4-acetamidophenol with 3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a coupling agent, followed by the reaction of the resulting intermediate with chloroacetyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

AOPP has been extensively studied for its potential therapeutic benefits in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, AOPP has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Inflammation research has demonstrated the anti-inflammatory properties of AOPP, which can reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, AOPP has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-3-18-23-20(28-24-18)14-5-4-6-17(11-14)27-12-19(26)22-16-9-7-15(8-10-16)21-13(2)25/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYLQFFJTDMHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

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